Dosulepin hydrochloride

Description

Properties

IUPAC Name |

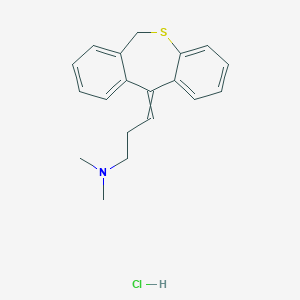

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPZAARQDNSRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047778 | |

| Record name | Dothiepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897-15-4 | |

| Record name | Dothiepin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dothiepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dosulepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Derivatization of Dosulepin Hydrochloride

Established Synthetic Pathways for Dosulepin (B10770134) Hydrochloride

The synthesis of Dosulepin, a dibenzothiepine analogue of doxepin (B10761459), has been well-established through several conventional chemical routes. wikidoc.org These pathways primarily focus on the construction of the central tricyclic dibenzo[b,e]thiepin core, followed by the introduction of the pharmacologically important side chain.

Grignard Reactions in the Synthesis of Dibenzo[b,e]thiepins

A pivotal step in the synthesis of Dosulepin involves the use of a Grignard reaction to introduce the N,N-dimethylaminopropylidene side chain. wikidoc.orgtandfonline.comtandfonline.com The synthesis typically commences with the preparation of the tricyclic ketone intermediate, 6,11-dihydrodibenzo[b,e]thiepin-11-one. tandfonline.com This ketone is then subjected to a reaction with 3-(dimethylamino)propylmagnesium chloride, a Grignard reagent. tandfonline.comresearchgate.net This step results in the formation of a tertiary alcohol. wikidoc.org

Subsequent acid-catalyzed dehydration of the tertiary alcohol leads to the formation of an exocyclic double bond, yielding Dosulepin as a mixture of (E) and (Z) isomers. wikidoc.orgwikipedia.org The desired (E)-isomer, which is the medicinally used form, can be isolated from this mixture. wikipedia.org An alternative approach involves the reaction of 6,11-dihydrodibenzo[b,e]thiepin-11-one with different Grignard reagents, such as (dimethylaminomethyl)phenylmagnesium bromide, to create various analogues. researchgate.net The use of toluene (B28343) as a solvent for these Grignard reactions has been explored to replace lower-boiling point solvents like diethyl ether and THF, which is particularly advantageous for industrial-scale synthesis. tandfonline.comtandfonline.com

Intramolecular Cyclization Approaches for Tricyclic Core Structures

The formation of the central seven-membered ring in the dibenzo[b,e]thiepin structure is a critical transformation, often achieved through intramolecular cyclization. A common method is the Friedel-Crafts acylation of a suitable precursor. For instance, the cyclization of 2-(phenylthiomethyl)benzoic acid using polyphosphoric acid (PPA) as a dehydrating agent yields the key ketone intermediate, 6,11-dihydrodibenzo[b,e]thiepin-11-one. wikidoc.org

Modern advancements have introduced catalytic methods to overcome the drawbacks of using stoichiometric amounts of PPA. One such method employs iron(III) chloride (FeCl₃) as a Lewis acid catalyst for the intramolecular Friedel-Crafts acylation of 2-(phenylthiomethyl)benzoyl chloride. This catalytic approach is more efficient and environmentally benign. Other strategies for forming similar tricyclic systems include palladium(II)-catalyzed intramolecular alkene hydrofunctionalization, which allows for the formation of various ring sizes through different cyclization pathways (e.g., 5-exo-trig, 6-endo-trig). nih.gov

Synthesis of Dosulepin Hydrochloride Analogues and Intermediates

The versatile dibenzo[b,e]thiepin scaffold of Dosulepin has prompted the synthesis of numerous analogues and intermediates to explore structure-activity relationships and alternative pharmacological profiles.

Generation of Dibenzo[b,e]oxepin-11(6H)-one Derivatives

The synthesis of oxygen-containing analogues of Dosulepin, such as doxepin, involves the preparation of dibenzo[b,e]oxepin-11(6H)-one derivatives. nih.govmdpi.comsciforum.net These are typically synthesized via an intramolecular Friedel-Crafts cyclization of the corresponding 2-(phenoxymethyl)benzoic acids or their acid chlorides. nih.govsciforum.net A novel and efficient method for this cyclization utilizes a cooperative system of SnCl₂ and dichloromethyl methyl ether. sciforum.net This methodology has proven effective for a range of substrates and has been applied to the total synthesis of doxepin. sciforum.net The resulting dibenzo[b,e]oxepin-11(6H)-one can then undergo a Grignard reaction similar to its thio-analogue to introduce the desired side chain. tandfonline.comtandfonline.com

Synthesis of Thio-Analogues and Structural Comparators

A variety of thio-analogues and structural comparators of Dosulepin have been synthesized to investigate the influence of the sulfur atom on the molecule's properties. The replacement of the oxygen atom in dibenzo[b,e]oxepine derivatives with sulfur to form dibenzo[b,e]thiepine analogues has been shown to significantly enhance antimicrobial activity in some cases. nih.govmdpi.comnih.gov Further modifications include the oxidation of the sulfur atom in the thiepine (B12651377) ring. For example, oxidation of the sulfur in certain dibenzo[b,e]thiepine derivatives to the corresponding 5,5-dioxide has been reported, although this modification led to a decrease in antimicrobial activity in the tested compounds. nih.govnih.gov

| Starting Material | Reaction Type | Key Reagents | Product |

| 6,11-Dihydrodibenzo[b,e]thiepin-11-one | Grignard Reaction | 3-(Dimethylamino)propylmagnesium chloride, Toluene | Dosulepin tandfonline.comtandfonline.com |

| 2-(Phenylthiomethyl)benzoic acid | Intramolecular Cyclization | Polyphosphoric acid | 6,11-Dihydrodibenzo[b,e]thiepin-11-one wikidoc.org |

| 2-(Phenoxymethyl)benzoic acid | Intramolecular Cyclization | SnCl₂, Dichloromethyl methyl ether | Dibenzo[b,e]oxepin-11(6H)-one sciforum.net |

| Dibenzo[b,e]thiepine derivative | Oxidation | - | Dibenzo[b,e]thiepine 5,5-dioxide derivative nih.govnih.gov |

Novel Synthetic Methodologies and Future Directions in Chemical Synthesis

While traditional synthetic routes to Dosulepin and its analogues are well-documented, contemporary research is focused on developing more efficient and versatile synthetic strategies. A novel approach for the synthesis of dibenzo[b,f]thiepins involves the ortho-metalation of aromatic or heterocyclic aldehyde acetals, followed by treatment with bis(phenylsulfonyl) sulfide (B99878) and a subsequent McMurry coupling as the ring-closing step. nih.gov This method offers a concise pathway to these complex heterocyclic systems.

Future directions in the synthesis of Dosulepin and related compounds may involve the application of metalation reactions to create a wider array of sulfur and selenium-containing heterocyclic compounds. ki.se The development of new catalytic systems, such as those employing sustainable metals like iron, for key bond-forming reactions will likely continue to be an area of focus. researchgate.net Furthermore, the exploration of novel heterocyclic compounds as inhibitors of various enzymes could lead to the design and synthesis of Dosulepin analogues with unique pharmacological profiles. google.com The application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could also offer significant advantages in terms of efficiency, safety, and scalability.

Molecular Mechanisms and Pharmacodynamics of Dosulepin Hydrochloride

Neurotransmitter Reuptake Inhibition Profile

Dosulepin (B10770134) is classified as a non-selective monoamine reuptake inhibitor, primarily targeting the transporters for noradrenaline and serotonin (B10506). tevauk.comguidetopharmacology.org By blocking these transporters, it effectively increases the concentration of these neurotransmitters in the synapse, which is believed to be the basis of its antidepressant effects. patsnap.comwikipedia.org

Noradrenaline Transporter (NAT) Inhibition

Dosulepin demonstrates a high affinity for the noradrenaline transporter (NAT), inhibiting the reuptake of noradrenaline. This action increases the levels of noradrenaline available to bind to postsynaptic receptors, thereby enhancing noradrenergic neurotransmission. nih.gov The inhibition of NAT is considered a key contributor to the antidepressant efficacy of dosulepin. wikipedia.org

Serotonin Transporter (SERT) Inhibition

In addition to its effects on noradrenaline, dosulepin also potently inhibits the serotonin transporter (SERT). This leads to an increase in the synaptic concentration of serotonin (5-hydroxytryptamine or 5-HT), facilitating serotonergic neurotransmission. nih.govmedicines.org.uk The dual inhibition of both NAT and SERT classifies dosulepin as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orgguidetopharmacology.org Studies have shown that dosulepin binds to NAT and SERT in a roughly equipotent manner. drugbank.comannapurnapharmacy.com

Dopamine (B1211576) Reuptake Inhibition

While its primary actions are on NAT and SERT, dosulepin also exhibits some activity as a dopamine reuptake inhibitor, although to a lesser extent than its effects on noradrenaline and serotonin. patsnap.commedicines.org.uk This inhibition of dopamine reuptake further contributes to the modulation of monoaminergic systems in the brain. tevauk.com One study noted that the cis-isomer of dosulepin had a slightly more potent inhibitory effect on dopamine uptake compared to the trans-isomer. ncats.io

Comparative Potency of Parent Compound Versus Metabolites on Reuptake

Dosulepin is extensively metabolized in the liver, primarily into N-desmethyldosulepin, also known as northiaden (B26509), and dosulepin S-oxide. drugbank.commedicines.org.uk These metabolites have their own pharmacological activity. drugbank.com

Dosulepin sulfoxide (B87167) and Northiaden sulfoxide: In contrast to northiaden, the sulfoxide metabolites have dramatically reduced pharmacological activity and are considered to be essentially inactive. wikipedia.org They are unlikely to contribute significantly to either the therapeutic effects or the side effect profile of dosulepin. wikipedia.org The main metabolites, northiaden, dothiepin (B26397) sulphoxide, and northiaden sulphoxide, may bind to 5-HT receptors, but with less affinity than dosulepin itself. drugbank.comnih.gov

Table 1: Comparative Reuptake Inhibition Profile

| Compound | Noradrenaline Transporter (NAT) Inhibition | Serotonin Transporter (SERT) Inhibition |

|---|---|---|

| Dosulepin (Parent Compound) | High | High |

| Northiaden (Active Metabolite) | Higher than Dosulepin | Reduced compared to Dosulepin |

| Dosulepin Sulfoxide (Metabolite) | Dramatically Reduced/Inactive | Dramatically Reduced/Inactive |

| Northiaden Sulfoxide (Metabolite) | Dramatically Reduced/Inactive | Dramatically Reduced/Inactive |

Receptor Binding and Antagonistic Activities

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Dosulepin acts as an antagonist at muscarinic acetylcholine receptors. drugbank.comwikipedia.org This anticholinergic activity is responsible for side effects such as dry mouth. patsnap.comannapurnapharmacy.com Research has shown that dosulepin has an affinity for M3 muscarinic receptors. nih.gov The cis-isomer of dosulepin, in particular, has been shown to exhibit extremely potent anticholinergic action. ncats.io

Table 2: Receptor Binding Profile of Dosulepin

| Receptor | Activity | Reference |

|---|---|---|

| Muscarinic Acetylcholine Receptors (M1, M2, M3) | Antagonist | drugbank.comwikipedia.orgnih.gov |

Histamine (B1213489) H1 Receptor Antagonism

Dosulepin hydrochloride is a potent antagonist of the histamine H1 receptor. patsnap.commedchemexpress.commedchemexpress.com This action is a significant contributor to the sedative properties of the drug. patsnap.comdrugbank.comnih.gov By blocking H1 receptors, dosulepin can be beneficial for patients experiencing anxiety and insomnia alongside depression. patsnap.com The antihistaminic effect is a common characteristic of many tricyclic antidepressants. medicines.org.au

Serotonin (5-HT) Receptor Interactions

Dosulepin interacts with multiple serotonin receptor subtypes, which is central to its mechanism of action. drugbank.com

Dosulepin is also an antagonist of 5-HT2A receptors. drugbank.comwikipedia.org Antagonism at these receptors is thought to contribute to the improvement of sleep patterns. drugbank.comannapurnapharmacy.com Chronic administration of some antidepressants, including those with 5-HT2A antagonist properties, can lead to a downregulation of these receptors. ucdavis.eduwikipedia.org This paradoxical downregulation by an antagonist has been observed with various antidepressant and antipsychotic drugs. ucdavis.edu The reduction in 5-HT2A receptor density may be one of the adaptive mechanisms underlying the therapeutic effects of these drugs. ucdavis.eduwikipedia.org

Adrenoceptor Interactions

Dosulepin demonstrates significant affinity for adrenoceptors, influencing noradrenergic neurotransmission.

Dosulepin displays affinity for α2-adrenoceptors. drugbank.comannapurnapharmacy.com These receptors are often located presynaptically and act as autoreceptors that inhibit the release of noradrenaline. wikipedia.orgnih.gov By acting as an antagonist at these presynaptic α2-adrenoceptors, dosulepin can facilitate the release of noradrenaline, thereby potentiating its antidepressant effects. drugbank.comannapurnapharmacy.com However, research findings on the potency of this action have varied, with some studies suggesting a lower affinity at human brain α2-adrenoceptors compared to rat receptors. wikipedia.org

Dosulepin also has an affinity for α1-adrenoceptors, although to a lesser extent than for α2-adrenoceptors. drugbank.comannapurnapharmacy.com Several tricyclic antidepressants exhibit high affinity for α1-adrenoceptors. researchgate.netnih.gov Antagonism at these receptors is not typically considered a primary mechanism for antidepressant efficacy but can contribute to certain side effects.

Beta-Adrenoceptor Downregulation and Cyclic AMP Modulation

Chronic administration of dosulepin leads to adaptive changes in the central nervous system, notably the downregulation of β-adrenoceptors. drugbank.comnih.gov This reduction in the number of β-adrenergic receptors is a common feature of many antidepressant drugs and is thought to be a crucial component of their therapeutic effect. The downregulation of these receptors is linked to a decrease in noradrenaline-induced cyclic AMP (cAMP) formation. drugbank.commedicines.org.uktevauk.com The cAMP signaling pathway is a key intracellular second messenger system, and its modulation by dosulepin is believed to contribute to the long-term neuroadaptive changes that alleviate depressive symptoms. Research has shown that this downregulation of central β-adrenoceptors occurs in a time frame that corresponds with the typical onset of the antidepressant action in clinical practice. mdpi.com

Other Potential Molecular Targets and Modulations

Sigma Receptor Modulation

Dosulepin's mechanism of action also involves the modulation of sigma receptors. patsnap.com While the precise role of sigma receptor interaction in the antidepressant effect of dosulepin is still under investigation, these receptors are known to be involved in regulating various neurotransmitter systems and cellular functions within the central nervous system. patsnap.comresearchgate.net The modulation of sigma receptors represents an additional pathway through which dosulepin may exert its therapeutic effects. patsnap.com

Ion Channel Inhibition

Dosulepin has been shown to block voltage-gated sodium channels. wikipedia.org This action is a characteristic feature of several tricyclic antidepressants and is thought to contribute to both their therapeutic effects and, particularly in overdose, their toxicity. wikipedia.orgcityandhackneyccg.nhs.uk The inhibition of these ion channels can affect neuronal excitability and may play a role in the analgesic properties of the drug. patsnap.comcityandhackneyccg.nhs.uk

Metabolic Pathways and Biotransformation of Dosulepin Hydrochloride

Major Metabolic Transformations

The metabolism of dosulepin (B10770134) is complex, with multiple enzymatic processes contributing to its conversion into more water-soluble compounds that can be readily excreted from the body. medsinfo.com.aunih.gov The cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP2C19, plays a crucial role in the initial stages of dosulepin metabolism. patsnap.comnih.govpharmgkb.orgcpicpgx.org

N-Demethylation Pathway

A significant metabolic pathway for dosulepin is N-demethylation. medsinfo.com.aumedsafe.govt.nznps.org.audrugbank.comsmolecule.com This process involves the removal of a methyl group from the tertiary amine side chain of the dosulepin molecule. smolecule.comresearchgate.net This reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2C19. researchgate.netdrugbank.com The product of this pathway is the major active metabolite, northiaden (B26509), also known as desmethyldosulepin. medsinfo.com.aupatsnap.commedsafe.govt.nznps.org.audrugbank.comiiab.mewikipedia.orgwikiwand.comwikidoc.org

S-Oxidation Pathway

Another important biotransformation route for dosulepin is S-oxidation. medsinfo.com.aumedsafe.govt.nznps.org.audrugbank.comsmolecule.com This pathway involves the oxidation of the sulfur atom within the dibenzothiepine ring system of the dosulepin molecule. smolecule.com This leads to the formation of dosulepin S-oxide. drugbank.comwikipedia.orgnih.gov This metabolite is considered to have significantly reduced pharmacological activity compared to the parent compound. wikipedia.orgsmolecule.com

Glucuronic Acid Conjugation

Following the initial phase I reactions of N-demethylation and S-oxidation, the resulting metabolites, as well as the parent drug to some extent, can undergo phase II conjugation reactions. medsinfo.com.aumedsafe.govt.nznps.org.audrugbank.comsmolecule.com A key conjugation pathway is the attachment of glucuronic acid to the metabolites. medsinfo.com.aumedsafe.govt.nznps.org.audrugbank.comsmolecule.com This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases and results in the formation of highly water-soluble glucuronide conjugates that are readily excreted in the urine. medsinfo.com.aumedsafe.govt.nznih.gov

Identification and Characterization of Active Metabolites

Several metabolites of dosulepin have been identified, but two, in particular, have been characterized for their pharmacological activity. patsnap.comdrugbank.comwikipedia.org

Dosulepin S-oxide

Dosulepin S-oxide is another major metabolite formed through the S-oxidation pathway. drugbank.comwikipedia.orgnih.gov However, unlike northiaden, dosulepin S-oxide and its subsequent metabolite, northiaden S-oxide, are considered to have dramatically reduced pharmacological activity. wikipedia.orgsmolecule.com They are often described as essentially inactive and are unlikely to contribute significantly to either the therapeutic effects or the side effects of dosulepin. wikipedia.org

Research Findings on Dosulepin Metabolism

| Metabolic Pathway | Enzyme(s) Involved | Resulting Metabolite(s) | Pharmacological Activity of Metabolite |

| N-Demethylation | CYP2C19 researchgate.netdrugbank.com | Northiaden (Desmethyldosulepin) medsinfo.com.aupatsnap.commedsafe.govt.nznps.org.audrugbank.comiiab.mewikipedia.orgwikiwand.comwikidoc.org | Active; more potent norepinephrine (B1679862) reuptake inhibitor smolecule.comresearchgate.netannapurnapharmacy.com |

| S-Oxidation | Cytochrome P450 enzymes nih.govpharmgkb.org | Dosulepin S-oxide, Northiaden S-oxide drugbank.comwikipedia.orgsmolecule.comnih.gov | Significantly reduced/inactive wikipedia.orgsmolecule.com |

| Glucuronic Acid Conjugation | UDP-glucuronosyltransferases | Glucuronide conjugates medsinfo.com.aumedsafe.govt.nznps.org.audrugbank.comsmolecule.com | Inactive; facilitates excretion medsinfo.com.aumedsafe.govt.nznih.gov |

Northiaden S-oxide

Northiaden S-oxide is one of the basic metabolites of dosulepin found in urine. drugbank.comannapurnapharmacy.com It is formed through the S-oxidation of northiaden (desmethyldosulepin), which itself is a product of the N-demethylation of dosulepin. drugbank.comsmolecule.comnps.org.au While northiaden exhibits potent pharmacological activity, the sulfoxide (B87167) metabolites, including northiaden S-oxide, have significantly reduced activity and are considered to be essentially inactive. wikipedia.org This metabolic step represents a detoxification pathway, converting the active metabolite into a less active form that can be more readily eliminated from the body. smolecule.com

Enzymatic Systems Involved in Dosulepin Metabolism

The metabolism of dosulepin is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. patsnap.com Several isoenzymes within this system play crucial roles in the biotransformation of dosulepin and its metabolites.

Role of Cytochrome P450 Isoenzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4)

Multiple cytochrome P450 isoenzymes are involved in the metabolism of dosulepin, with CYP2D6 and CYP2C19 being of particular importance.

CYP1A2: While the direct role of CYP1A2 in dosulepin metabolism is not as extensively documented as other isoenzymes, it is known to be involved in the metabolism of various tricyclic antidepressants. nih.gov Some studies suggest a minor role for CYP1A2 in the metabolism of similar compounds. wikipedia.org

CYP2C19: This isoenzyme plays a significant role in the N-demethylation of dosulepin to its primary active metabolite, northiaden. nps.org.aunih.gov Studies have shown that CYP2C19 has a high metabolic activity for dosulepin (referred to as dothiepin (B26397) in the study). nih.gov Genetic variations in the CYP2C19 gene can lead to altered enzyme activity, potentially affecting the plasma concentrations of dosulepin and its active metabolite. medlineplus.govnih.gov

CYP2D6: CYP2D6 is heavily involved in the metabolism of a wide range of antidepressants, including tricyclic antidepressants like dosulepin. nih.govgsconlinepress.comnih.gov It is likely a major enzyme in the metabolism of dosulepin. hep-druginteractions.orghep-druginteractions.org Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in drug metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.govnih.gov These variations can impact the therapeutic efficacy and potential for adverse effects of drugs metabolized by this enzyme.

CYP3A4: CYP3A4 is another key enzyme in drug metabolism, responsible for the biotransformation of a large percentage of clinically used drugs. medsafe.govt.nz It is suggested that CYP3A4 is also involved in the metabolism of dosulepin. hep-druginteractions.orghep-druginteractions.org

Elimination Routes and Metabolite Excretion Studies

Dosulepin and its metabolites are primarily eliminated from the body through renal excretion. drugbank.comannapurnapharmacy.com Studies have shown that approximately 50-60% of the total elimination of dosulepin is accounted for by renal excretion of its metabolites. drugbank.comnih.gov Fecal excretion via the biliary route accounts for about 15-40% of elimination. drugbank.comnih.gov Following a labeled dose, a significant portion is excreted in the urine and feces within several days. nps.org.aumedsinfo.com.aumedsafe.govt.nz In human studies, twelve basic metabolites have been identified in the urine. nps.org.aumedsafe.govt.nz

Investigation of Enterohepatic Circulation

Enterohepatic circulation is a process where substances are excreted by the liver into the bile, enter the small intestine, are reabsorbed, and then returned to the liver. wikipedia.org This recycling mechanism can prolong the presence and activity of a drug in the body. wikipedia.org While active enterohepatic circulation of dosulepin has been observed in animal studies, it has not been definitively demonstrated in humans. nps.org.aumedsinfo.com.aumedsafe.govt.nz It is thought that dosulepin may undergo this process, but further research is needed to confirm its significance in human pharmacokinetics. medsinfo.com.au

Preclinical Pharmacological Investigations of Dosulepin Hydrochloride

In Vitro Studies on Cellular and Subcellular Systems

In vitro studies have provided significant insights into the molecular targets of dosulepin (B10770134) and its metabolites. These assays have quantified the compound's binding affinity for various receptors and its effects on neurotransmitter reuptake and enzyme activity.

Receptor binding assays have been instrumental in characterizing the interaction of dosulepin and its primary metabolites—northiaden (B26509), dothiepin (B26397) sulphoxide, and northiaden sulphoxide—with key neuronal receptors. Studies using radiolabeled ligands have determined the inhibitory concentrations (IC50) of these compounds, indicating their binding affinities.

Research conducted on rat cortical homogenates revealed the following IC50 values for the inhibition of [3H]imipramine binding:

Dosulepin (Dothiepin): 2.8 x 10⁻⁶ M nih.gov

Northiaden: 5.0 x 10⁻⁶ M nih.gov

Dothiepin Sulphoxide: 3.2 x 10⁻⁵ M nih.gov

Northiaden Sulphoxide: 4.0 x 10⁻⁵ M nih.gov

These findings suggest that dosulepin and its metabolite northiaden have a higher affinity for the imipramine binding site, which is associated with the serotonin (B10506) transporter, compared to the sulphoxide metabolites.

Further investigations into serotonergic receptor binding were performed using [3H]spiperone in rat frontal cortex tissue and [3H]serotonin in hippocampal suspensions. The IC50 values for the inhibition of [3H]spiperone binding were:

Dosulepin (Dothiepin): 4.2 x 10⁻⁶ M nih.gov

Northiaden: 5.0 x 10⁻⁶ M nih.gov

Dothiepin Sulphoxide: 1.6 x 10⁻⁴ M nih.gov

Northiaden Sulphoxide: 1.6 x 10⁻⁴ M nih.gov

For the inhibition of [3H]serotonin binding in hippocampal preparations, the IC50 values were:

Dosulepin (Dothiepin): 2.5 x 10⁻⁶ M nih.gov

Northiaden: 4.0 x 10⁻⁵ M nih.gov

Dothiepin Sulphoxide: 2.5 x 10⁻⁴ M nih.gov

Northiaden Sulphoxide: > 10⁻³ M nih.gov

The data from these binding assays indicate that dosulepin is a potent ligand at these serotonergic sites, with its activity being comparable to or greater than its metabolites.

Inhibition of Radioligand Binding by Dosulepin and its Metabolites

| Compound | [3H]imipramine Binding IC50 (M) | [3H]spiperone Binding IC50 (M) | [3H]serotonin Binding IC50 (M) |

|---|---|---|---|

| Dosulepin (Dothiepin) | 2.8 x 10⁻⁶ | 4.2 x 10⁻⁶ | 2.5 x 10⁻⁶ |

| Northiaden | 5.0 x 10⁻⁶ | 5.0 x 10⁻⁶ | 4.0 x 10⁻⁵ |

| Dothiepin Sulphoxide | 3.2 x 10⁻⁵ | 1.6 x 10⁻⁴ | 2.5 x 10⁻⁴ |

| Northiaden Sulphoxide | 4.0 x 10⁻⁵ | 1.6 x 10⁻⁴ | > 10⁻³ |

The effect of dosulepin and its metabolites on the reuptake of neurotransmitters has been evaluated, particularly for serotonin. An in vitro study investigating the uptake of [14C]serotonin into human platelets demonstrated that all tested compounds had an inhibitory effect. nih.gov The order of potency for this inhibition was determined to be: Dosulepin (Dothiepin) > Northiaden > Northiaden Sulphoxide > Dothiepin Sulphoxide. nih.gov

Further analysis through kinetic plots (1/v versus 1/s) revealed that the inhibition of serotonin uptake by all four compounds was competitive in nature. nih.gov This indicates that dosulepin and its metabolites directly compete with serotonin for binding to the serotonin transporter.

As a member of the tricyclic antidepressant class, dosulepin's interaction with metabolic enzymes, particularly the cytochrome P450 (CYP450) system, is of pharmacological importance. Tertiary amine tricyclics, including dosulepin, are known to be significant inhibitors of specific CYP450 isoenzymes. In vitro studies have identified dosulepin as an inhibitor of CYP2C19 and CYP1A2. The inhibition of these enzymes can have implications for the metabolism of other co-administered drugs.

In Vivo Studies in Animal Models

Preclinical in vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound.

The pharmacological effects of dosulepin have been investigated in animal models to assess its antidepressant and other central nervous system activities. Standard behavioral despair tests, such as the forced swim test and the tail suspension test, are commonly used to screen for antidepressant-like effects in rodents. In these tests, a reduction in immobility time is indicative of potential antidepressant activity. While dosulepin is listed among the tricyclic antidepressants that have been evaluated using the forced swim test in systematic reviews, specific data from these preclinical studies are not detailed in readily available literature.

One study in a canine model of myocardial infarction investigated the cardiac effects of dothiepin. The results indicated that dothiepin, at doses of 1-3 mg/kg, had lesser effects on cardiac delayed conduction produced by ventricular arrhythmia compared to amitriptyline (B1667244). johnshopkins.edu

Evaluation of Metabolite Contribution to In Vivo Activity

The primary active metabolite of dosulepin is northiaden, also known as desmethyldosulepin. wikipedia.orgdrugbank.com Northiaden is pharmacologically active and is thought to play a significant role in the therapeutic effects of dosulepin. wikipedia.org In contrast, the sulfoxide (B87167) metabolites, dosulepin sulfoxide and northiaden sulfoxide, exhibit markedly reduced activity and are considered to be essentially inactive. wikipedia.org It is therefore unlikely that these sulfoxide metabolites contribute to either the therapeutic efficacy or the side-effect profile of dosulepin. wikipedia.org

Preclinical assessments have demonstrated that northiaden is a more potent inhibitor of noradrenaline reuptake compared to dosulepin. drugbank.com However, it has reduced activity as a serotonin reuptake inhibitor, antihistamine, and anticholinergic agent relative to the parent compound. wikipedia.org This pharmacological profile is consistent with other secondary amine TCA metabolites. wikipedia.org

In vitro studies have quantified the inhibitory effects of dosulepin and its metabolites on the uptake of serotonin into human platelets. These investigations revealed that the inhibition is competitive for all tested compounds, with a clear order of potency.

Table 1: Inhibitory Effect of Dosulepin and its Metabolites on Serotonin Uptake

| Compound | Potency Order |

|---|---|

| Dosulepin | > |

| Northiaden | > |

| Northiaden Sulphoxide | > |

| Dothiepin Sulphoxide |

Neurochemical Studies in Animal Brain Regions

The antidepressant effects of dosulepin are primarily attributed to its ability to inhibit the reuptake of the monoamine neurotransmitters norepinephrine (B1679862) (NE) and serotonin (5-HT) in the brain. wikipedia.org By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), dosulepin increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. drugbank.com

In addition to its effects on monoamine reuptake, preclinical studies have shown that dosulepin interacts with a variety of other neurotransmitter receptors. It acts as an antagonist at histamine (B1213489) H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgdrugbank.com These actions are thought to contribute to some of its side effects. Dosulepin also demonstrates antagonist activity at serotonin 5-HT2 receptors. wikipedia.org

Neurochemical binding studies in rat brain tissue have provided specific details on its receptor interactions in different regions. For instance, dosulepin binds to 5-HT1A and 5-HT2A receptors in the cerebral cortex and hippocampus. drugbank.com Furthermore, it displays affinity for α2-adrenoceptors and, to a lesser extent, α1-adrenoceptors. drugbank.com Chronic administration of dosulepin has been shown to downregulate central β-adrenoceptors, a common feature of many antidepressant drugs. drugbank.com

Oxidative Stress Modulation in Animal Models

The role of dosulepin in modulating oxidative stress in animal models is an area with limited direct preclinical research. While oxidative stress is increasingly recognized as a factor in the pathophysiology of depression, and some antidepressants have been shown to possess antioxidant properties, specific studies focusing on dosulepin are not extensively reported in the available scientific literature.

Some research has suggested that certain neurotrophins, which can offer neuroprotection against oxidative and neuroinflammatory damage, may be affected by antidepressant treatment. However, a clinical study investigating the effect of dosulepin, alongside other antidepressants, on non-BDNF (Brain-Derived Neurotrophic Factor) neurotrophins found that dosulepin did not produce any significant changes in their levels in patients with depression. researchgate.net In contrast, in vitro studies on doxepin (B10761459), a structurally related TCA, have indicated that it may possess potent antioxidant capabilities. nih.gov However, these findings cannot be directly extrapolated to dosulepin without specific preclinical investigations in animal models. Further research is required to determine if dosulepin has any direct or indirect effects on markers of oxidative stress in the brain.

Comparative Preclinical Pharmacology with Other Tricyclic Antidepressants

Dosulepin shares its core mechanism of action with other tricyclic antidepressants, namely the inhibition of serotonin and norepinephrine reuptake. However, preclinical comparative studies reveal differences in potency and receptor affinity profiles among these agents, which may account for variations in their therapeutic and side-effect profiles.

Dosulepin is considered a thio derivative of amitriptyline and is suggested to have similar efficacy. drugbank.com In vitro studies have shown that dosulepin has approximately equipotent inhibitory activity on the reuptake of 5-HT and NE, similar to amitriptyline. drugbank.com In contrast, amitriptyline's primary metabolite, nortriptyline, is a more selective inhibitor of NE reuptake. nih.gov

The binding affinities of dosulepin and other TCAs for various neurotransmitter receptors and transporters have been compared in preclinical studies. These studies highlight the "dirty" pharmacology of older TCAs, referring to their interaction with multiple receptor systems beyond the monoamine transporters. For instance, amitriptyline, doxepin, and imipramine have been shown to lack selectivity for subtypes of the muscarinic receptor. nih.gov Furthermore, amitriptyline, nortriptyline, and imipramine display considerably higher affinities for α1A- and α1D-adrenoceptors compared to α1B-adrenoceptors. nih.gov

The following table provides a comparison of the in vitro receptor and transporter binding affinities for dosulepin and other common tricyclic antidepressants.

Table 2: Comparative Receptor and Transporter Binding Affinities (Ki, nM) of Tricyclic Antidepressants

| Target | Dosulepin | Amitriptyline | Imipramine | Nortriptyline |

|---|---|---|---|---|

| SERT | - | 3.45 medchemexpress.com | - | - |

| NET | - | 13.3 medchemexpress.com | - | - |

| DAT | - | 2580 medchemexpress.com | - | - |

| H1 Receptor | 1.1 | - | - | - |

| α1-Adrenergic Receptor | 13 | - | - | - |

| M1-M5 Receptors (mACh) | 26 | - | - | - |

Note: A lower Ki value indicates a higher binding affinity. Data for all compounds at all targets from a single comparative study is not available; therefore, the table is populated with available data. Dashes indicate that comparable data was not identified in the searched sources.

Structure Activity Relationship Sar Studies of Dosulepin Hydrochloride and Analogues

Correlating Chemical Structure with Receptor Binding Affinities

The interaction of dosulepin (B10770134) and its analogues with various receptors is a key determinant of its therapeutic and side effect profile. Dosulepin is a thio-derivative of amitriptyline (B1667244) and shares a similar efficacy profile. drugbank.com It exhibits anticholinergic, antihistamine, and central sedative properties. drugbank.com

The core tricyclic structure, a dibenzo[b,e]thiepine system, is crucial for its activity. The presence of a sulfur atom in the central ring of dosulepin, as opposed to an oxygen atom in its analogue doxepin (B10761459), influences the electron density and, consequently, its binding affinity for various receptors.

Studies on the metabolites of dosulepin reveal that structural modifications significantly alter receptor binding. The primary active metabolite, northiaden (B26509) (desmethyldosulepin), along with other metabolites like dothiepin (B26397) sulphoxide and northiaden sulphoxide, demonstrate varied affinities for 5-HT, α2, and H1 receptors, though generally less than the parent compound. drugbank.com Research on dothiepin and its metabolites showed varying IC50 values for [3H]spiperone binding in the rat frontal cortex and for [3H]serotonin in the hippocampus, highlighting the impact of metabolic changes on receptor interaction. nih.gov

Table 1: Receptor Binding Affinities (IC50) of Dosulepin and its Metabolites

| Compound | [3H]imipramine Binding (rat cortical homogenates) | [3H]spiperone Binding (rat frontal cortex) | [3H]serotonin Binding (rat hippocampus) |

|---|---|---|---|

| Dothiepin (Dosulepin) | 2.8 x 10-6 M | 4.2 x 10-6 M | 2.5 x 10-6 M |

| Northiaden | 5.0 x 10-6 M | 5.0 x 10-6 M | 4.0 x 10-5 M |

| Dothiepin sulphoxide | 3.2 x 10-5 M | 1.6 x 10-4 M | 2.5 x 10-4 M |

| Northiaden sulphoxide | 4.0 x 10-5 M | 1.6 x 10-4 M | > 10-3 M |

Data sourced from a study on the affinities of dothiepin and its principal metabolites. nih.gov

Dosulepin also demonstrates antagonistic activity at 5-HT1A and 5-HT2A receptors in the cerebral cortex and hippocampus. drugbank.com Furthermore, it acts as an antagonist at histamine (B1213489) H1 receptors, which contributes to its sedative effects. drugbank.com

Analyzing Structural Impact on Neurotransmitter Reuptake Inhibition

Dosulepin functions as a non-selective monoamine reuptake inhibitor, primarily targeting the transporters for norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT). nih.gov This inhibition increases the synaptic availability of these neurotransmitters. nih.govontosight.ai Dosulepin hydrochloride is reported to be a more potent inhibitor of norepinephrine reuptake than serotonin reuptake. medchemexpress.com

The tricyclic structure and the dimethylaminopropylidene side chain are key features for this inhibitory activity. The (E) or trans configuration of the side chain is considered optimal for reuptake inhibition, with the (Z) isomer showing reduced pharmacological activity.

Metabolism of dosulepin to northiaden alters its reuptake inhibition profile. Northiaden is a more potent inhibitor of norepinephrine reuptake compared to dosulepin but has reduced activity at serotonin transporters. wikipedia.org This shift in selectivity is a common feature among secondary amine metabolites of TCAs. wikipedia.org Conversely, the sulfoxide (B87167) metabolites of dosulepin have significantly diminished activity and are considered largely inactive. wikipedia.org

Table 2: Comparative Reuptake Inhibition Profile

| Compound | Norepinephrine Transporter (NET) Inhibition | Serotonin Transporter (SERT) Inhibition |

|---|---|---|

| Dosulepin | High | High |

| Northiaden | Stronger than Dosulepin | Reduced compared to Dosulepin |

This table provides a qualitative comparison based on available literature. wikipedia.org

Computational Chemistry and Molecular Modeling Approaches

Computational studies provide valuable insights into the structural and electronic properties of dosulepin, helping to rationalize its biological activity.

Molecular Geometry Optimization

The molecular geometry of dosulepin has been investigated using methods like Generalized Gradient Approximation (GGA). physchemres.org These calculations have determined the optimized configurations, bond lengths, and bond angles of the molecule in both the gas phase and in solution. physchemres.org Such studies are foundational for understanding the molecule's three-dimensional structure, which is essential for its interaction with biological targets. physchemres.org

Quantum Chemical Parameter Calculations

Quantum chemical parameters for dosulepin have been calculated to understand its electronic properties and reactivity. physchemres.org A study comparing dosulepin and its analogue doxepin found that dosulepin is a reactive drug. physchemres.org These calculations help in comparing the electronic characteristics of different TCAs and correlating them with their pharmacological profiles. physchemres.orgresearchgate.net

Prediction of Reactive Centers via Fukui Indices

Fukui indices are used in computational chemistry to predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. researchgate.net For dosulepin, these indices have been calculated to identify its reactive centers. physchemres.org One study indicated that the highest probability for a nucleophilic attack (f+) is associated with the sulfur atom in the central ring, while the highest probability for an electrophilic attack (f-) occurs at the nitrogen atom of the side chain in both gas and solution phases. jetir.org This information is crucial for understanding its metabolic pathways and potential interactions with biological macromolecules. physchemres.orgresearchgate.net

Conformational Analysis (e.g., Central Ring Flexing)

The flexibility of the tricyclic system is a significant aspect of the SAR of TCAs. Molecular dynamics simulations have shown that the central ring of tricyclic compounds is flexible, allowing the angle between the two phenyl rings to vary considerably. nih.gov This flexibility, or conformational mobility, can influence how the molecule binds to its target receptors. For instance, it has been hypothesized that the lower conformational mobility of amitriptyline compared to other TCAs like desipramine (B1205290) and clomipramine (B1669221) may lead to less efficient binding to the NMDA receptor. nih.govrjraap.com While specific data on the central ring flexing of dosulepin was not found in the provided results, the general principles of TCA conformational analysis suggest its importance for receptor interaction.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of dosulepin hydrochloride, molecular docking simulations have been employed to elucidate its binding mechanisms with its primary targets, the serotonin transporter (SERT) and the norepinephrine transporter (NET).

One study explored the binding affinities of several antidepressant drugs, including dosulepin, with the Microtubule Affinity Regulating Kinase 4 (MARK4), a potential target in Alzheimer's Disease. In this in-silico analysis, dosulepin exhibited a binding affinity of -7.8 kcal/mol nih.gov. While not its primary antidepressant target, this finding suggests potential polypharmacological aspects of dosulepin.

The binding of dosulepin to SERT and NET is crucial for its antidepressant activity. By inhibiting these transporters, dosulepin increases the synaptic concentration of serotonin and norepinephrine. Molecular docking studies help to visualize and understand the specific interactions at the molecular level that are responsible for this inhibition. These simulations can reveal key amino acid residues within the transporter binding sites that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the dosulepin molecule. This information is invaluable for understanding the structure-activity relationships of dosulepin and for the rational design of new derivatives with improved affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These methodologies are widely used in medicinal chemistry to predict the activity of new compounds and to understand the physicochemical properties that are important for their biological effects.

For tricyclic antidepressants (TCAs) like dosulepin, QSAR studies have been conducted to model various pharmacological and toxicological endpoints. For instance, a QSAR analysis was performed to model the postmortem redistribution of ten TCAs, including dosulepin. This study established a model with a high correlation coefficient (R² = 0.95) and predictive ability (Q² = 0.87). The model indicated that energy parameters, basicity, and lipophilicity were significant contributors to the postmortem redistribution process of TCAs.

Another 3D-QSAR study on a series of tricyclic isoxazole (B147169) analogues, which share structural similarities with TCAs, investigated their antidepressant activity. The developed Comparative Molecular Similarity Indices Analysis (CoMSIA) model showed that electrostatic (43.4%), hydrophobic (35.3%), and steric (21.2%) fields were the main contributors to the observed antidepressant activity researchgate.netwikipedia.org. Although this study was not on dosulepin itself, the findings provide insights into the general structural requirements for antidepressant activity in tricyclic compounds.

These QSAR studies highlight the importance of specific physicochemical properties for the activity of TCAs. By understanding these relationships, it is possible to predict the activity of new dosulepin analogues and to guide the design of compounds with enhanced pharmacological profiles. The general approach in these studies involves calculating a variety of molecular descriptors for a set of compounds with known activities and then using statistical methods to build a model that can predict the activity of new compounds based on their descriptor values.

Design and Synthesis of Novel Dosulepin Derivatives for Enhanced Pharmacological Profiles

The design and synthesis of novel derivatives of existing drugs is a common strategy in medicinal chemistry to improve their pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profile, or to reduce their toxicity. In the case of dosulepin, research has been directed towards creating new analogues with enhanced characteristics.

One notable approach has been the development of deuterium-reinforced dosulepin. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, can alter the metabolic fate of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. A study focused on the deuteration of the N-methyl groups of dosulepin, which are known sites of metabolic N-dealkylation researchgate.netnih.gov.

The deuterated dosulepin analogue demonstrated an improved pharmacokinetic and pharmacodynamic profile compared to the non-deuterated parent compound. Key findings from this research are summarized in the table below researchgate.netnih.gov:

| Parameter | Dosulepin | Deuterated Dosulepin |

| Pharmacokinetics | ||

| Cmax (ng/mL) | Lower | Higher |

| t1/2 (hours) | Shorter | Longer |

| AUC (ng·h/mL) | Lower | Higher |

| Pharmacodynamics | ||

| Immobility Time (FST) | Higher | Lower |

| Immobility Time (TST) | Higher | Lower |

| Synaptosomal Reuptake Inhibition | ||

| Serotonin (5-HT) | Marked Inhibition | Marked Inhibition |

| Norepinephrine (NE) | Marked Inhibition | Marked Inhibition |

FST: Forced Swim Test; TST: Tail Suspension Test. A lower immobility time in these tests is indicative of greater antidepressant efficacy.

The synthesis of these deuterated analogues involves the use of deuterated starting materials in the synthetic route. The improved pharmacokinetic parameters, such as increased maximum plasma concentration (Cmax), longer elimination half-life (t1/2), and greater area under the curve (AUC), suggest better bioavailability and a more sustained therapeutic effect. The enhanced efficacy observed in the behavioral models (FST and TST) further supports the potential of this approach for developing improved antidepressant agents researchgate.netnih.gov.

Furthermore, the synthesis of various derivatives of the dibenzo[b,e]thiepine scaffold, the core structure of dosulepin, has been explored. These efforts aim to create compounds with different substitution patterns on the aromatic rings or modifications of the side chain to investigate their impact on biological activity. For example, the synthesis of 4-(aminoalkoxy)dibenzo[b,e]thiepin-11(6H)-ones has been reported as potential antidepressants cas.cz. These synthetic endeavors provide a platform for discovering new chemical entities with potentially superior therapeutic profiles compared to dosulepin.

Advanced Analytical Methodologies for Dosulepin Hydrochloride Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful set of tools for the analysis of dosulepin (B10770134) hydrochloride.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a widely used technique for the quantitative determination of dosulepin hydrochloride. The method is based on the principle that the drug molecule absorbs UV radiation at specific wavelengths. The absorbance is directly proportional to the concentration of the drug in the solution.

Several studies have reported the use of UV spectroscopy for the analysis of dosulepin hydrochloride. For instance, a simple and cost-effective method involves measuring the absorbance of dosulepin hydrochloride in 0.1 M acetic acid at a wavelength of 300 nm. brjac.com.br Another approach utilizes the measurement of the drug in 0.1 N hydrochloric acid at 229 nm or in methanol (B129727) at 231 nm. researchgate.net These methods are advantageous due to their simplicity and speed. In a study for the simultaneous estimation with methylcobalamin, a wavelength of 285 nm was selected as the isosbestic point. ijrpr.cominnovareacademics.in Other reported absorption maxima include 230 nm and 212 nm in different mobile phases for chromatographic detection. iosrjournals.orgiajps.comijaresm.com

Table 1: UV Spectroscopic Parameters for Dosulepin Hydrochloride Analysis

| Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| 0.1 M Acetic Acid | 300 | 1.0-80.0 | 2.07 × 10³ | brjac.com.br |

| 0.1 N Hydrochloric Acid | 229 | 1-16 | 2.48 × 10⁴ | researchgate.net |

| Methanol | 231 | 1-16 | 2.42 × 10⁴ | researchgate.net |

| Methanol | 232, 260, 309 | N/A | N/A | nih.gov |

| Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3) | 285 | 165-495 | N/A | ijrpr.cominnovareacademics.in |

Visible Spectrophotometry

Visible spectrophotometry offers an alternative for the quantification of dosulepin hydrochloride, often involving the formation of colored complexes. These methods can be highly sensitive and specific.

One such method is based on the formation of a yellow-colored ion-associate when dosulepin hydrochloride reacts with reagents like picric acid, chlorophenol red, bromothymol blue, or bromocresol purple. tsijournals.com The resulting complex can be extracted with chloroform (B151607) and measured at its specific wavelength. tsijournals.com Another approach involves the formation of a binary complex with eosin (B541160) at 540 nm in an acetate (B1210297) buffer of pH 3.7. nih.gov

Indirect spectrophotometric methods have also been developed. For example, a method involves the oxidation of dosulepin with an excess of cerium (IV), and the remaining unreacted cerium (IV) is then determined. brjac.com.br The subsequent reaction with iron (II) and then with o-phenanthroline or thiocyanate (B1210189) forms a colored complex that can be measured at 510 nm and 480 nm, respectively. brjac.com.br

Table 2: Visible Spectrophotometry Methods for Dosulepin Hydrochloride

| Reagent | Wavelength (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|

| Picric Acid, Chlorophenol Red, Bromothymol Blue, Bromocresol Purple | Not Specified | 16-46 | tsijournals.com |

| Eosin | 540 | 1-10 | nih.govresearchgate.net |

| Cerium (IV) / o-phenanthroline | 510 | 0.5-8.0 | brjac.com.br |

| Cerium (IV) / Thiocyanate | 480 | 0.50-10.0 | brjac.com.br |

| Bromophenol Blue | 425 | 1.0-15.0 | ceon.rs |

| Bromocresol Green | 430 | 1.0-17.5 | ceon.rs |

| Bromocresol Blue | 418 | 16-56 | juniperpublishers.com |

| Eriochrome Black-T | 508 | 5-17.5 | juniperpublishers.com |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are invaluable for the structural elucidation and identification of dosulepin hydrochloride. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of dosulepin hydrochloride exhibits characteristic absorption bands that confirm its structural integrity. lgcstandards.com FT-IR spectroscopy, a more advanced version of IR spectroscopy, provides higher resolution and sensitivity. It has been used to study the solid inclusion complexes of dosulepin. physchemres.org Furthermore, FT-IR has been employed to investigate the effects of forced degradation under various stress conditions, such as acidic, alkaline, thermal, and UV stress, by comparing the spectra of the degraded drug with that of the pure drug. brjac.com.br

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of dosulepin hydrochloride. Both proton (¹H) and carbon-13 (¹³C) NMR are used for this purpose.

¹H NMR spectroscopy helps in identifying the different types of protons present in the molecule and their neighboring environments. The chemical shifts and splitting patterns in the ¹H NMR spectrum of dosulepin hydrochloride are consistent with its known structure. lgcstandards.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Studies have provided comprehensive chemical shift assignments for the geometric isomers of dosulepin hydrochloride. smolecule.com The internal flexibility of the central seven-membered ring of dosulepin has been investigated using both ¹H and ¹³C NMR techniques, providing insights into its dynamic processes like ring inversion.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of dosulepin hydrochloride, especially in complex mixtures like pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are the most widely used chromatographic techniques for the analysis of dosulepin hydrochloride. These methods offer high resolution, sensitivity, and speed.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Numerous RP-HPLC methods have been developed and validated for the estimation of dosulepin hydrochloride in bulk and in pharmaceutical dosage forms. iosrjournals.orgiajps.com These methods are often used for stability-indicating assays, which can separate the drug from its degradation products. ijrpr.comresearchgate.netinnovareacademics.in

The mobile phase composition, flow rate, and detection wavelength are critical parameters that are optimized to achieve the desired separation. For instance, a mobile phase consisting of acetonitrile and a phosphate buffer (pH 3) in a 60:40 ratio with a flow rate of 1 ml/min and UV detection at 285 nm has been successfully used. ijrpr.comresearchgate.netinnovareacademics.in Another method employed a mobile phase of acetonitrile and disodium (B8443419) hydrogen phosphate (pH 3.0) in a 70:30 v/v ratio with detection at 212 nm. ijaresm.com

Table 3: RP-HPLC Methods for Dosulepin Hydrochloride Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Kromasil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer pH 3 (60:40) | 1.0 | 285 | 7.99 | ijrpr.comresearchgate.netinnovareacademics.in |

| Phenomenex Luna C18 (150 x 4.6 mm, 5µm) | Acetonitrile:Disodium Hydrogen Phosphate pH 3.0 (70:30 v/v) | 1.0 | 212 | 3.015 | ijaresm.com |

| Inertsil ODS 3 (250×4.6mm, 5µ) | Formic acid (0.02%):Acetonitrile (72:28 v/v) | 1.0 | 230 | Not Specified | iosrjournals.org |

| Xterra C18 (4.6×150mm, 5µ) | Water (100% v/v) | 1.0 | 230 | 2.1 | iajps.com |

| Luna C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:0.02 M KH₂PO₄:Methanol (50:40:10 v/v, pH 6) | Not Specified | 260 | 4.0 | rroij.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of dosulepin hydrochloride analysis, GC-MS offers high sensitivity and specificity.

Research has demonstrated the utility of GC-MS for the simultaneous determination of multiple antidepressant drugs, including dosulepin, in whole blood samples. researchgate.netrcaap.pt One such method utilized a triple quadrupole tandem MS in selected ion monitoring (SIM) mode with electronic impact ionization. rcaap.pt This approach allows for the accurate quantification of dosulepin, with limits of quantification and detection that are below therapeutic and even sub-therapeutic concentration ranges. rcaap.pt

For instance, a GC-MS/MS method was developed for the rapid determination of 14 common antidepressants in whole blood, including dosulepin. researchgate.net The method involved solid-phase extraction prior to chromatographic separation, with chromatographic and MS/MS parameters optimized to enhance sensitivity and peak resolution. researchgate.net Another study reported a GC-MS method with a fused silica (B1680970) capillary column and helium as the carrier gas, achieving a limit of detection (LOD) of 0.1 ng/mL and a linear range of 0.2–10.0 ng/mL, making it suitable for therapeutic monitoring. tandfonline.com

Key findings from GC-MS studies on dosulepin include the measurement of blood and plasma concentrations of dosulepin and its major metabolites, northiaden (B26509) and dothiepin (B26397) S-oxide, using gas chromatography/mass fragmentography. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS)

Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC.

A fast and selective UPLC-tandem mass spectrometric method has been developed and validated for the simultaneous quantification of 27 antidepressants and their metabolites, including dosulepin, in plasma. nih.gov This method utilizes a small sample volume (100 μL) and a rapid analysis time of 7 minutes. nih.gov After a liquid-liquid extraction, the analytes are separated on a BEH C18 analytical column with gradient elution and detected by electrospray ionization tandem mass spectrometry with multiple reaction monitoring. nih.gov The limits of quantification and detection for dosulepin in this method were found to be in the range of 2.5 to 10 ng/mL and 0.2 to 10 ng/mL, respectively. nih.gov The method demonstrated good reproducibility with recoveries ranging from 59% to 86%. nih.gov Furthermore, UPLC-MS/MS has been shown to enhance sensitivity with a detection limit of 0.1 ng/mL. tandfonline.com

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that has found applications in the analysis of pharmaceuticals. While less common than chromatographic methods for dosulepin analysis, CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Research has explored the use of capillary zone electrophoresis for the assay of dosulepin in tablets, including the determination of its geometric isomers and related impurities. researchgate.netbrjac.com.br Although detailed research findings on the specific parameters of CE methods for dosulepin hydrochloride are less abundant in recent literature, the technique's potential for resolving closely related compounds makes it a valuable tool in pharmaceutical analysis. researchgate.netfabad.org.tr

Electrochemical and Voltammetric Approaches

Electrochemical methods provide a sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds like dosulepin hydrochloride. researchgate.net These techniques are based on the measurement of the current or potential generated by the electrochemical oxidation or reduction of the analyte at an electrode surface.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement used to study the electrochemical behavior of a solution at an electrode surface. It is instrumental in understanding the redox mechanisms of dosulepin. jpionline.org

Studies have employed cyclic voltammetry to investigate the electrochemical behavior of dosulepin on a glassy carbon electrode (GCE). jpionline.org The reversibility of the reduction process of the dosulepin drug has been examined using CV methods. jpionline.org In a typical experiment, cyclic voltammograms are recorded at various scan rates. jpionline.org Research has shown that dosulepin exhibits a distinct and clear reduction signal in a Britton-Robinson (BR) buffer solution at a pH of 7, with a maximum potential of -0.7 V against an Ag/AgCl/KCl reference electrode. jpionline.org The effect of scan rate and concentration on the cyclic voltammetric parameters has been systematically studied. jpionline.org

The data from CV studies can be used to determine key electrochemical parameters, as illustrated in the following table:

| Parameter | Description |

| Peak Potential (Ep) | The potential at which the peak current is observed. |

| Peak Current (ip) | The maximum current measured during the forward or reverse scan. |

| Scan Rate (ν) | The rate at which the potential is swept. |

This table is for illustrative purposes and specific values would be dependent on experimental conditions.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a highly sensitive voltammetric technique that offers improved resolution and lower detection limits compared to cyclic voltammetry. metrohm.com It is particularly well-suited for the quantitative analysis of dosulepin in pharmaceutical formulations. jpionline.org

In DPV analysis of dosulepin, a series of potential pulses are superimposed on a linear potential ramp. metrohm.com The current is sampled just before and at the end of each pulse, and the difference in current is plotted against the potential. metrohm.com This technique effectively minimizes the contribution of the capacitive current, thereby enhancing the faradaic signal of the analyte. metrohm.com

Optimal operational parameters for DPV analysis of dosulepin have been determined, including pulse height, scan rate, and pre-concentration variables. jpionline.org Under optimized conditions, DPV has been successfully applied to the determination of dosulepin in pharmaceutical preparations. jpionline.org For instance, one study reported a limit of detection (LOD) of 1.735x10⁻⁷ mol L⁻¹ and a limit of quantitation (LOQ) of 5.785x10⁻⁷ mol L⁻¹ for bulk dosulepin using a related technique. jpionline.org

Square Wave Voltammetry (SWV)

Square wave voltammetry is another advanced pulse voltammetric technique known for its high speed, enhanced sensitivity, and relative insensitivity to dissolved oxygen. researchgate.netscispace.combenthamopenarchives.commaciassensors.com These characteristics make it a powerful tool for the rapid and sensitive determination of dosulepin. scispace.combenthamopenarchives.com

The SWV waveform consists of a square wave superimposed on a staircase potential ramp. maciassensors.com The current is sampled at the end of both the forward and reverse potential pulses, and the difference between these currents is plotted against the potential. maciassensors.com This approach leads to a significant reduction in background current and an increase in the signal-to-noise ratio. maciassensors.com

SWV has been successfully employed for the estimation of dosulepin in its bulk form, with optimized operational parameters for pulse height, scan rate, and pre-concentration. jpionline.org The method has demonstrated excellent sensitivity, with one study achieving a limit of detection (LOD) of 1.735x10⁻⁷ mol L⁻¹ and a limit of quantitation (LOQ) of 5.785x10⁻⁷ mol L⁻¹ for bulk dosulepin. jpionline.org The application of SWV has been validated for the quantitative determination of dosulepin in pharmaceutical formulations. jpionline.org

| Voltammetric Technique | Key Features | Application to Dosulepin |

| Cyclic Voltammetry (CV) | Provides information on redox mechanisms. jpionline.org | Investigating the electrochemical behavior and reversibility of the reduction process. jpionline.org |

| Differential Pulse Voltammetry (DPV) | High sensitivity and good resolution. metrohm.com | Quantitative determination in pharmaceutical formulations. jpionline.org |

| Square Wave Voltammetry (SWV) | High speed, high sensitivity, and low background noise. researchgate.netscispace.combenthamopenarchives.commaciassensors.com | Rapid and sensitive quantification in bulk and pharmaceutical forms. jpionline.org |

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are fundamental for the quantitative and qualitative analysis of Dosulepin hydrochloride in research settings. Method validation ensures that the analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Validation is typically performed according to International Council for Harmonisation (ICH) guidelines, encompassing several key parameters. ijrpr.comtpcj.org High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are among the sophisticated analytical techniques commonly employed for the estimation of Dosulepin hydrochloride. tpcj.orgresearchgate.net

Linearity and Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. This is a critical parameter for the quantification of Dosulepin hydrochloride. Studies have established linearity by preparing standard solutions at various concentrations and analyzing them with methods such as HPLC and HPTLC. ijrpr.comresearchgate.net The relationship between concentration and peak area is then evaluated using linear regression analysis, with the correlation coefficient (r² or r) being a key indicator of linearity. ijrpr.comsemanticscholar.org

Several studies have reported excellent linearity for Dosulepin hydrochloride analysis across different concentration ranges. For instance, one Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method demonstrated linearity in the concentration range of 165–495 μg/ml, with a correlation coefficient of 0.999. ijrpr.com Another RP-HPLC method established a linear range of 10-60 μg/mL. ijaresm.comijper.org An HPTLC method also showed good linearity between 150 and 900 ng/band, with a correlation coefficient of 0.996. researchgate.net

| Method | Linearity Range (µg/mL) | Correlation Coefficient (r or r²) | Reference |

| RP-HPLC | 165 - 495 | r = 0.999 | ijrpr.com |

| RP-HPLC | 10 - 60 | Not Specified | ijaresm.com |

| RP-HPLC | 10 - 60 | r² = 14691x-12844 | ijper.org |

| RP-HPLC | 0.5 - 5 | r = 0.999 | ijcpa.in |

| HPTLC | 0.15 - 0.9 (ng/band) | r = 0.996 | researchgate.net |

| Spectrophotometry | 1 - 10 | Not Specified | researchgate.net |

Precision and Accuracy Assessments

Precision assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent relative standard deviation (%RSD). ijper.org Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. ijaresm.comijper.org

For Dosulepin hydrochloride, precision has been evaluated at different levels, including repeatability, intraday, and interday precision. ijrpr.comijper.org In one study, the %RSD for intra- and inter-day precision was found to be 0.27% and 0.84%, respectively, indicating high precision. ijper.org Accuracy is assessed by spiking a known amount of pure drug into a placebo preparation and calculating the percentage of the drug recovered. ijaresm.com Recovery studies for various methods have consistently shown results within the acceptable range of 97-103%, confirming the accuracy of these methods for quantifying Dosulepin hydrochloride. semanticscholar.org

| Method | Precision (%RSD) | Accuracy (% Recovery) | Reference |

| RP-HPLC | Intra-day: 0.27%, Inter-day: 0.84% | 99.94% | ijper.org |

| RP-HPLC | <2% | 97-103% | semanticscholar.org |

| HPTLC | <2% | <2% | researchgate.netresearchgate.net |

| Spectrophotometry | Intra-day: 0.07-0.09%, Inter-day: 0.4-0.6% | Not Specified | researchgate.net |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. brjac.com.br These parameters are crucial for determining the sensitivity of an analytical method. tsijournals.com They are often calculated based on the standard deviation of the response and the slope of the calibration curve. ijrpr.combrjac.com.br

Different analytical techniques have demonstrated varying levels of sensitivity for Dosulepin hydrochloride. For example, an RP-HPLC method reported an LOD of 0.75 µg/ml and an LOQ of 2.28 µg/ml. ijrpr.comresearchgate.net Another highly sensitive RP-HPLC method determined the LOD and LOQ to be 0.01 µg/mL and 0.1 µg/mL, respectively. ijcpa.in Spectrophotometric methods have also been validated, with one study reporting an LOD of 0.41 µg/ml and an LOQ of 1.26 µg/ml. researchgate.net

| Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| RP-HPLC | 0.75 | 2.28 | ijrpr.comresearchgate.net |

| RP-HPLC | 0.825 | 2.498 | ijper.org |

| RP-HPLC | 0.01 | 0.1 | ijcpa.in |

| RP-HPLC | 2.754 (ng/mL) | 9.180 (ng/mL) | semanticscholar.org |

| Spectrophotometry | 0.18 | 0.54 | researchgate.net |

| Spectrophotometry | 0.41 | 1.26 | researchgate.net |

| Spectrofluorimetry | 0.12 | 0.36 | researchgate.net |

Stability-Indicating Methods and Forced Degradation Studies

Stability-indicating methods are crucial for determining the shelf-life of a drug substance and for ensuring the purity of its formulation. These methods must be able to separate, detect, and quantify the active pharmaceutical ingredient in the presence of its degradation products. tpcj.orginnovareacademics.in To develop such a method, forced degradation or stress studies are performed on the drug substance. semanticscholar.orginnovareacademics.in

Dosulepin hydrochloride has been subjected to various stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, thermal degradation, and photolysis. ijrpr.comresearchgate.netsemanticscholar.org One study involved treating the sample with 0.1 M HCl and 0.1 M NaOH, 3% hydrogen peroxide, heat at 105°C, and exposure to UV radiation. brjac.com.brinnovareacademics.in The results from these studies indicate that Dosulepin hydrochloride degrades under these conditions, and the developed chromatographic methods were effectively able to resolve the drug peak from the peaks of the degradation products. researchgate.netsemanticscholar.org The ability to separate the drug from its degradants unequivocally demonstrates the stability-indicating power of the analytical method. tpcj.orgsemanticscholar.org

Application of Analytical Methods in Preclinical Research Matrices

The validated analytical methods developed for pharmaceutical formulations serve as a foundation for methods used in preclinical research, which often involves the quantification of the drug in complex biological matrices. The analysis of drugs in biological fluids like plasma, blood, and urine is essential for pharmacokinetic and toxicokinetic studies during preclinical development. tsijournals.comresearchgate.net